molecular formula C18H16N2S B2900682 N-(2,4-dimethylphenyl)quinoline-2-carbothioamide CAS No. 431067-94-6

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide

Cat. No. B2900682
CAS RN: 431067-94-6
M. Wt: 292.4
InChI Key: HLRRONVFGOIOIB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide, also known as DMQX, is a compound that has gained significant attention in scientific research due to its potential applications in the treatment of various neurological disorders. DMQX belongs to the class of compounds known as quinoxalines, which have been shown to possess a range of pharmacological properties, including anticonvulsant, antidepressant, and analgesic effects. In

Scientific Research Applications

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, depression, and chronic pain. In animal studies, this compound has been shown to possess potent anticonvulsant effects, making it a promising candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess antidepressant-like effects in animal models, suggesting that it may be useful in the treatment of depression. Finally, this compound has been shown to possess analgesic effects, making it a potential candidate for the treatment of chronic pain.

Mechanism of Action

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide acts as a competitive antagonist at the AMPA receptor, which is a subtype of glutamate receptor. By blocking the AMPA receptor, this compound reduces the excitatory transmission of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including anticonvulsant, antidepressant, and analgesic effects. Additionally, this compound has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)quinoline-2-carbothioamide is its potent anticonvulsant effects, which make it a promising candidate for the treatment of epilepsy. Additionally, this compound has been shown to possess antidepressant-like effects and analgesic effects, making it a potential candidate for the treatment of depression and chronic pain, respectively. However, one of the main limitations of this compound is its relatively low selectivity for the AMPA receptor, which may limit its therapeutic potential.

Future Directions

There are several future directions for N-(2,4-dimethylphenyl)quinoline-2-carbothioamide research, including the development of more selective AMPA receptor antagonists, the investigation of this compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the exploration of this compound's potential as a tool for studying synaptic plasticity and neuronal development. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties.

Synthesis Methods

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylamine with 2-chloroquinoline-3-carbaldehyde in the presence of potassium thiocyanate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

properties

IUPAC Name

N-(2,4-dimethylphenyl)quinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S/c1-12-7-9-15(13(2)11-12)20-18(21)17-10-8-14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRRONVFGOIOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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